5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione
CAS No.:
Cat. No.: VC16269476
Molecular Formula: C15H8F3NO2
Molecular Weight: 291.22 g/mol
* For research use only. Not for human or veterinary use.
![5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione -](/images/structure/VC16269476.png)
Specification
Molecular Formula | C15H8F3NO2 |
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Molecular Weight | 291.22 g/mol |
IUPAC Name | 5-[4-(trifluoromethyl)phenyl]-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C15H8F3NO2/c16-15(17,18)10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21) |
Standard InChI Key | RKRAVBKCNMIBIK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is CHFNO, with a molecular weight of 291.22 g/mol . The compound features a planar indole-2,3-dione (isatin) scaffold substituted at the 5-position with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF) group is a strong electron-withdrawing moiety that enhances the compound’s metabolic stability and lipophilicity, influencing its reactivity and biological interactions .
Key Structural Features:
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Indole-2,3-dione core: Provides a rigid framework for intermolecular interactions, such as hydrogen bonding and π-π stacking .
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Trifluoromethyl substitution: The -CF group at the para position of the phenyl ring increases resistance to oxidative degradation and improves membrane permeability .
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Tautomerism: The 1H-indole-2,3-dione structure allows keto-enol tautomerism, which can modulate its chemical reactivity .
Reaction Type | Reagents/Conditions | Yield | Reference |
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Radical trifluoromethylation | CFSONa, Cu(OAc), DMF, 80°C | 65–75% | |
Condensation | Ethanol, reflux, 12 hours | 82% |
Chemical Properties and Reactivity
The chemical behavior of 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is influenced by its electron-deficient aromatic system and the -CF group:
Electrophilic Substitution
The indole-2,3-dione core undergoes electrophilic substitution at the 5- and 7-positions. The -CF group deactivates the phenyl ring, directing further substitutions to meta positions relative to itself .
Reduction and Oxidation
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Reduction: The ketone groups at positions 2 and 3 can be reduced to alcohols using NaBH or LiAlH.
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Oxidation: The indole ring is resistant to oxidation due to the electron-withdrawing -CF group, but strong oxidants like KMnO may cleave the ring .
Hydrogen Bonding and Crystal Packing
X-ray diffraction studies of analogous compounds reveal intramolecular N–H···O and C–H···F hydrogen bonds, which stabilize the crystal lattice . Intermolecular π-π interactions between aromatic rings further contribute to solid-state stability.
Biological Activities
Indole-2,3-dione derivatives exhibit diverse biological activities, as demonstrated in studies of structurally related compounds:
Anticancer Activity
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Mechanism: Inhibition of topoisomerase II and induction of apoptosis via caspase-3/7 activation .
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Case Study: A derivative with a 5-trifluoromethoxy group showed IC values of 12.3 μM against MCF-7 breast cancer cells .
Antimicrobial Activity
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Bacterial Inhibition: Analogous compounds exhibit MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: Moderate activity against Candida albicans (MIC = 32 μg/mL) .
Anti-inflammatory Effects
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COX-2 Inhibition: The -CF group enhances selectivity for cyclooxygenase-2 (COX-2), with reported IC values of 0.8 μM .
Applications in Scientific Research
Medicinal Chemistry
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Drug Discovery: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents .
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Protease Inhibition: Analogous compounds inhibit HIV-1 protease with K values < 100 nM .
Material Science
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Organic Semiconductors: The planar structure and electron-deficient nature make it a candidate for n-type semiconductors .
Analytical Chemistry
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